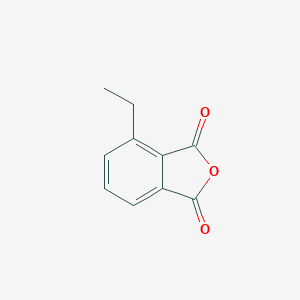

4-Ethyl-2-benzofuran-1,3-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

4-ethyl-2-benzofuran-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O3/c1-2-6-4-3-5-7-8(6)10(12)13-9(7)11/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIVHSQMNQCENSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C(=CC=C1)C(=O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Ethyl 2 Benzofuran 1,3 Dione and Its Derivatives

Classical Approaches to Substituted Benzofuran-1,3-diones

Classical synthetic routes to the isobenzofuran-1,3-dione core and its precursors, such as furan-3,4-dicarboxylates, have traditionally relied on fundamental organic reactions including cycloadditions and intramolecular cyclizations. These methods often involve multi-step sequences starting from acyclic or simpler cyclic precursors.

Cycloaddition Reactions

The Diels-Alder reaction, a powerful tool for the formation of six-membered rings, is a cornerstone of heterocyclic synthesis. While the reaction of furan (B31954) as a diene with dienophiles like maleic anhydride (B1165640) is a classic example of a [4+2] cycloaddition, the direct construction of the furan ring itself via cycloaddition to form a furan-3,4-dicarboxylic anhydride is less common. studylib.netzbaqchem.comresearchgate.net More frequently, synthetic strategies involve the cycloaddition of other dienes, followed by subsequent transformations to yield the furan ring.

One relevant, albeit complex, approach involves an inverse electron demand Diels-Alder (iEDDA) reaction. This strategy can be used to prepare 3,4-substituted furans from intermediates like 7-oxanorbornadienes, which are themselves formed from a Diels-Alder reaction. researchgate.net This multi-step sequence highlights the utility of cycloaddition chemistry in accessing the necessary precursors for the target anhydride system.

Intramolecular Cyclization Strategies

Intramolecular cyclization is a more direct and widely reported strategy for constructing the furan-3,4-dicarboxylate core, which can be readily converted to the corresponding anhydride. A notable pathway begins with dimethylmaleic anhydride and proceeds through a series of transformations to build the furan ring. researchgate.net

This sequence involves the formation of a key intermediate, bis(hydroxymethyl)maleic anhydride, which then undergoes an intramolecular Mitsunobu ring closure. researchgate.net The resulting dihydrofuran-3,4-dicarboxylic acid is subsequently oxidized to furnish the aromatic furan ring system. This method provides a clear and effective route to the precursors of isobenzofuran-1,3-diones.

Table 1: Multi-Step Synthesis of Furan-3,4-dicarboxylate via Intramolecular Cyclization

| Step | Starting Material | Reagents | Intermediate/Product | Yield | Reference |

|---|---|---|---|---|---|

| 1 | Dimethylmaleic anhydride | NBS, AIBN | Bis(bromomethyl)maleic anhydride | - | researchgate.net |

| 2 | Bis(bromomethyl)maleic anhydride | aq. KOH | Bis(hydroxymethyl)maleic anhydride | 98% | researchgate.net |

| 3 | Bis(hydroxymethyl)maleic anhydride | Ph₃P, DEAD | 2,5-Dihydrofuran-3,4-dicarboxylic Acid | 91% | researchgate.net |

| 4 | 2,5-Dihydrofuran-3,4-dicarboxylic Acid | Methanol/Ethanol, H₂SO₄ | Dimethyl/Diethyl 2,5-dihydrofuran-3,4-dicarboxylate | 88-90% | researchgate.net |

| 5 | Dihydrofuran dicarboxylate ester | DDQ | Dimethyl/Diethyl furan-3,4-dicarboxylate | 80-85% | researchgate.net |

Oxidative Cyclization Pathways

Oxidative pathways provide an alternative route for the formation of the isobenzofuran-1,3-dione skeleton. A particularly innovative method involves the direct, one-step oxidation of indane derivatives to the corresponding isobenzofuran-1,3-diones. researchgate.net This reaction is performed in subcritical water, utilizing a mixture of molecular oxygen and hydrogen peroxide as the oxidant, and notably proceeds without the need for a metal catalyst. researchgate.net This approach represents an environmentally benign pathway to substituted phthalic anhydride analogues.

Table 2: Oxidative Synthesis of Isobenzofuran-1,3-diones

| Substrate | Oxidant | Medium | Temperature | Product | Reference |

|---|---|---|---|---|---|

| Indane Derivatives | O₂ / H₂O₂ | Subcritical Water | 120 °C | Substituted Isobenzofuran-1,3-diones | researchgate.net |

Modern and Catalytic Synthetic Strategies

Modern synthetic chemistry has increasingly focused on the development of catalytic methods to improve the efficiency, selectivity, and environmental footprint of chemical transformations. These strategies are applicable to the synthesis of the furan core of 4-Ethyl-2-benzofuran-1,3-dione.

Transition Metal-Catalyzed Syntheses

Transition metal catalysis offers a diverse toolkit for the construction of furan rings from various precursors. researchgate.nethud.ac.uk Catalysts based on gold, palladium, copper, and ruthenium have been successfully employed in cyclization and cycloisomerization reactions to form substituted furans. hud.ac.uk

Examples of such transformations include:

Gold-catalyzed reactions of 1-oxiranyl-2-alkynyl esters with nucleophiles. hud.ac.uk

Palladium- and Ruthenium-catalyzed rearrangements of cyclopropenes. hud.ac.uk

Copper-catalyzed intramolecular O-vinylation of ketones with vinyl bromides. hud.ac.uk

Iron-catalyzed synthesis of furan-2,5-dicarboxylic acid (FDCA) methyl ester from galactaric acid, a reaction that proceeds via cyclization and aromatization steps. mdpi.com

These methods provide access to highly functionalized furan derivatives which can serve as versatile intermediates for further elaboration into target molecules like this compound.

Organocatalysis and Phase-Transfer Catalysis

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful field in synthesis. In the context of forming the furan-3,4-dicarboxylate core, the intramolecular Mitsunobu reaction is a key example of an organo-reagent-mediated cyclization. researchgate.net This reaction uses a phosphine, such as triphenylphosphine (Ph₃P), in combination with an azodicarboxylate like diethyl azodicarboxylate (DEAD) to facilitate the dehydration and ring closure of a diol to form the furan precursor. researchgate.net

Phase-transfer catalysis (PTC) is another valuable technique known to accelerate reaction rates in heterogeneous systems, and it has been widely applied to the synthesis of five-membered heterocycles. researchgate.net While specific applications of PTC for the direct construction of the furan-3,4-dicarboxylic anhydride core are not prominently featured in recent literature, its general utility in facilitating reactions involving anionic intermediates suggests potential applicability in the synthesis of precursors, for example, in alkylation or condensation steps under basic conditions.

Radical Reaction Mechanisms in Benzofuran (B130515) Formation

The formation of the benzofuran scaffold can proceed through various mechanisms, including those involving radical intermediates. While direct studies on the radical synthesis of this compound are not extensively detailed in the provided context, the principles can be extrapolated from the synthesis of related benzofuran structures.

Radical species can be generated from appropriate precursors and can participate in cyclization reactions to form the benzofuran ring. For instance, radical species generated from 5-aryl-substituted 1-ethyl-2,3-dicyano-1,4-diazinium salts have been shown to undergo dimerization. semanticscholar.org These pyrazinyl radicals can also be involved in addition reactions to C-C triple bonds, illustrating a pathway to modify heterocyclic structures through radical intermediates. semanticscholar.org This suggests that a suitably designed precursor containing an ethyl group at the 4-position could potentially undergo a radical-mediated cyclization to form the desired benzofuran-1,3-dione ring system.

A proposed general mechanism could involve the generation of a radical on a side chain attached to a benzene (B151609) ring, followed by an intramolecular attack on a carbonyl group or a double bond to form the heterocyclic ring. The subsequent loss of a leaving group or further oxidation would then lead to the aromatic benzofuran system.

Green Chemistry Principles in the Synthesis of Benzofuran-1,3-dione Scaffolds

The application of green chemistry principles is paramount in modern organic synthesis to minimize environmental impact. The synthesis of benzofuran-1,3-dione scaffolds has benefited from such approaches, focusing on alternative solvents and energy sources.

Solvent-Free and Aqueous Media Syntheses

Solvent-free reactions and the use of water as a solvent are key tenets of green chemistry. Catalyst-free synthesis of benzofuran derivatives has been achieved in absolute ethanol, a relatively benign solvent. mdpi.com One-pot synthesis of benzofuran systems has also been reported in a mixture of toluene and acetic acid. dtu.dk While not strictly solvent-free or aqueous, these methods represent a move towards more environmentally friendly conditions. Research into the synthesis of isobenzofuran-1(3H)-ones and isobenzofuran-1,3-diones from indane derivatives has been conducted in subcritical water, highlighting the potential of aqueous media under specific conditions. researchgate.net

Microwave and Ultrasound-Assisted Protocols

Microwave and ultrasound irradiation have emerged as powerful tools to accelerate organic reactions, often leading to higher yields and shorter reaction times.

Microwave-Assisted Synthesis:

Microwave irradiation has been successfully employed in the one-pot, three-component synthesis of 2,3-disubstituted benzofurans. nih.gov This method significantly shortens reaction times and minimizes the formation of side products. nih.gov The synthesis of benzofuran-3(2H)-ones has also been achieved under microwave conditions, providing a rapid and facile route to these important intermediates. researchgate.net Microwave-assisted synthesis of 1,3-diketones, which are key building blocks for various heterocycles, has been reported to proceed in quantitative yields without the need for a solvent. nih.gov Furthermore, the synthesis of 4H-benzo nih.govnih.govoxazin-4-ones from isatoic anhydride has been efficiently carried out under solvent-free microwave conditions. tsijournals.com The synthesis of various heterocyclic compounds, including those with pyran and dihydropyridine moieties, has been expedited using microwave irradiation, often resulting in high yields in a short duration. mdpi.com

Ultrasound-Assisted Synthesis:

Ultrasonic irradiation is another green technique that has been applied to the synthesis of benzofuran derivatives. The ultrasonic-assisted synthesis of benzofuran-appended oxadiazole molecules has been reported as a green and efficient method. nih.govnih.gov This technique has also been used for the facile synthesis of 2-benzylidenebenzofuran-3(2H)-ones, offering faster reaction rates and higher yields compared to conventional methods. researchgate.netuniv.kiev.ua The development of one-pot green synthesis of benzofuran-substituted thiazolo[3,2-b] nih.govnih.govresearchgate.nettriazoles has been achieved under ultrasonic conditions, highlighting the efficiency and eco-friendly nature of this method. researchgate.net

Application of Deep Eutectic Solvents

Deep eutectic solvents (DESs) are emerging as green and sustainable alternatives to conventional volatile organic compounds (VOCs). researchgate.net These solvents are typically composed of two or three inexpensive and safe components that form a eutectic mixture with a melting point lower than the individual components. polimi.it

DESs have been successfully used as both solvents and catalysts in various organic reactions. For example, a copper iodide-catalyzed one-pot reaction for the synthesis of 3-aminobenzofurans has been carried out in a choline chloride-ethylene glycol-based DES. researchgate.netnih.gov The use of DESs in organic synthesis is advantageous due to their low cost, non-toxicity, biodegradability, and recyclability. ias.ac.in The synthesis of pyrazoline and pyrimidine derivatives has been achieved using a choline chloride-urea mixture as a deep eutectic solvent. ekb.eg These examples underscore the potential of DESs in the green synthesis of benzofuran-1,3-dione scaffolds.

Directed Derivatization and Functionalization Strategies

The functionalization of the benzofuran-1,3-dione core is crucial for tuning its chemical and biological properties. Various strategies have been developed for the directed derivatization of this scaffold.

Alkylation and Acylation Reactions

Alkylation and acylation reactions are fundamental transformations for introducing alkyl and acyl groups, respectively, onto the benzofuran-1,3-dione framework. While specific examples for this compound are not detailed, general methodologies for benzofuran derivatization can be applied.

Nucleophilic Substitution Patterns

The core reactivity of this compound is characterized by the susceptibility of its carbonyl carbons to nucleophilic attack. The anhydride ring, being strained and containing two highly electrophilic centers, readily undergoes ring-opening reactions with a variety of nucleophiles. This reactivity is the foundation for creating a wide range of derivatives. wikipedia.org

Hydrolysis: Reaction with water, particularly hot water, leads to the hydrolysis of the anhydride ring to form the corresponding dicarboxylic acid, 4-ethylphthalic acid. This reaction is typically straightforward, though the reverse reaction, dehydration of the diacid back to the anhydride, can be achieved by heating above 180°C. wikipedia.org

Alcoholysis: Alcohols react with the anhydride to form monoesters. This reaction, known as alcoholysis, is a key step in the production of phthalate (B1215562) esters, which are widely used as plasticizers. wikipedia.orgatamanchemicals.com The initial reaction yields a carboxyl group and an ester group. A second esterification step, which is more challenging and requires the removal of water, can produce the diester. wikipedia.org

Aminolysis: The reaction with ammonia (B1221849) or primary and secondary amines is a facile process that opens the anhydride ring to yield a phthalamic acid derivative (a compound containing both an amide and a carboxylic acid group). This serves as a common pathway for introducing nitrogen-containing functionalities.

The table below summarizes the primary nucleophilic substitution reactions for the anhydride ring system.

| Nucleophile (Nu-H) | Reagent Example | Initial Product | Reaction Type |

| Water | H₂O | 4-Ethylphthalic acid | Hydrolysis |

| Alcohol | ROH (e.g., Ethanol) | 2-(Ethoxycarbonyl)-4-ethylbenzoic acid | Alcoholysis |

| Ammonia | NH₃ | 2-Carbamoyl-4-ethylbenzoic acid | Ammonolysis |

| Amine (Primary) | RNH₂ (e.g., Aniline) | 4-Ethyl-2-(phenylcarbamoyl)benzoic acid | Aminolysis |

This interactive table details the outcomes of nucleophilic attacks on the this compound ring system.

Introduction of Heteroatomic Functionalities

Building upon the fundamental nucleophilic substitution patterns, this compound serves as a precursor for introducing various heteroatoms, such as nitrogen, oxygen, and sulfur, into its derivatives. These transformations are critical for synthesizing compounds with specific chemical and biological properties, such as dyes and pharmaceuticals. wikipedia.orgscienceopen.com

Nitrogen Introduction: The most prominent method for introducing a nitrogen heteroatom is through the synthesis of phthalimides. This is typically a two-step process where the anhydride first reacts with an amine to form the phthalamic acid intermediate, which is then heated to induce cyclization via dehydration, forming the imide ring. chemcess.com This reaction is versatile and works with ammonia, primary amines, and other nitrogen-containing nucleophiles. The resulting N-substituted 4-ethylphthalimides are stable, cyclic structures.

Oxygen Introduction: Beyond the oxygen atoms already present in the anhydride ring, additional oxygen functionalities can be introduced. A notable reaction involves the treatment of the anhydride with hydrogen peroxide, which leads to a ring-opening reaction to form a peroxy acid, specifically 2-carboxy-4-ethylperoxybenzoic acid. wikipedia.org Such peroxy acids are valuable oxidizing agents in organic synthesis.

Sulfur and Other Heteroatoms: While less common than reactions with oxygen and nitrogen nucleophiles, the anhydride can react with sulfur-containing nucleophiles like thiols (RSH) in a manner analogous to alcoholysis to produce thioesters. Further derivatization of the resulting carboxylic acid group can lead to the incorporation of other heteroatoms. The synthesis of complex heterocyclic systems, such as thiazoles and pyrazoles, often starts from benzofuran precursors, demonstrating pathways to introduce sulfur and additional nitrogen atoms into the molecular framework. nih.gov

The following table outlines key methods for introducing heteroatoms into derivatives of this compound.

| Reagent | Heteroatom Introduced | Product Class |

| Ammonia (NH₃) followed by heat | Nitrogen | 4-Ethyl-1H-isoindole-1,3(2H)-dione (Phthalimide) |

| Primary Amine (RNH₂) followed by heat | Nitrogen | N-Alkyl/Aryl-4-ethylphthalimide |

| Hydrogen Peroxide (H₂O₂) | Oxygen | 2-Carboxy-4-ethylperoxybenzoic acid |

| Thiosemicarbazide | Nitrogen, Sulfur | Pyrazole-1-carbothioamides |

This interactive table illustrates the synthesis of derivatives with incorporated heteroatoms starting from this compound.

Reaction Mechanisms and Mechanistic Investigations of 4 Ethyl 2 Benzofuran 1,3 Dione Transformations

Fundamental Reaction Pathways of Benzofuran-1,3-dione Systems

The reactivity of the benzofuran-1,3-dione core is characterized by several fundamental pathways, primarily involving the anhydride (B1165640) functionality and the potential for aromatic substitution. These pathways can be broadly categorized into ring-opening/closing reactions and processes that occur between or within molecules.

The furan-1,3-dione ring, being a cyclic anhydride, is susceptible to ring-opening reactions, particularly through nucleophilic attack. Under basic conditions, the anhydride can hydrolyze to the corresponding dicarboxylic acid. This reactivity is a cornerstone of its chemistry, allowing for derivatization. For instance, reactions with alcohols or amines lead to the formation of esters or imides, respectively. smolecule.com The ring-opening of benzofuran-2,3-diones with alcohols to yield alkyl aryloxalates is a documented transformation that highlights the reactivity of the heterocyclic dione (B5365651) system. hanyang.ac.kr

Conversely, ring-closing reactions are fundamental to the synthesis of the benzofuran-1,3-dione scaffold itself. The most direct method is the dehydration of the corresponding phthalic acid (benzene-1,2-dicarboxylic acid) derivative. mdpi.com Another significant synthetic route is the Diels-Alder cycloaddition between a furan (B31954) and maleic anhydride, which forms an adduct that can be subsequently dehydrated to yield the aromatic phthalic anhydride system. mdpi.comresearchgate.net Intramolecular cyclizations, such as the condensation of activated methylene (B1212753) groups or intramolecular Friedel-Crafts reactions, are also established methods for constructing the benzofuran (B130515) ring system. rsc.org

Table 1: Key Ring-Opening and Ring-Closing Reactions

| Reaction Type | Reagents/Conditions | Product Type |

|---|---|---|

| Ring-Opening | ||

| Hydrolysis | Basic conditions (e.g., NaOH) | Dicarboxylic acid |

| Alcoholysis | Alcohol (ROH) | Monoester dicarboxylic acid |

| Aminolysis | Amine (RNH₂) | Amide dicarboxylic acid / Imide |

| Ring-Closing | ||

| Dehydration | Acetic anhydride, Heat | Benzofuran-1,3-dione |

| Diels-Alder | Furan + Maleic Anhydride, then Dehydration | Benzofuran-1,3-dione mdpi.com |

| Intramolecular Cyclization | Acid or base catalysis | Benzofuran derivative rsc.org |

The synthesis and transformation of benzofuran systems are achieved through a variety of intermolecular and intramolecular reactions. mdpi.com

Intramolecular Reactions: These are processes where bond formation occurs within a single molecule. A prominent example is the intramolecular oxidative coupling for the formation of a C-O bond, which can be mediated by reagents like I₂/TBHP/NaN₃ under metal-free conditions. researchgate.net Other intramolecular routes to the benzofuran core include acid-catalyzed cyclization via dehydration, intramolecular Wittig reactions, and photolytic cyclization of α-phenylketones. rsc.org Domino reactions, such as a "ring-cleavage-deprotection-cyclization" sequence, have been developed to synthesize functionalized benzofurans from precursors like 2-alkylidenetetrahydrofurans. acs.org

Intermolecular Reactions: These reactions occur between two or more separate molecules. Transition-metal catalysis, particularly with palladium, copper, and rhodium, is a powerful tool for intermolecular benzofuran synthesis. mdpi.comacs.org For example, Sonogashira coupling reactions between terminal alkynes and iodophenols, followed by intramolecular cyclization, yield benzofuran derivatives. acs.org Diels-Alder reactions represent another key intermolecular process, where a diene reacts with a dienophile to form a cyclic adduct, which can be a precursor to the benzofuran system. researchgate.net

Detailed Mechanistic Elucidation Studies

Mechanistic studies provide deep insight into how transformations occur, revealing the roles of transient species and the factors that control the reaction's outcome.

The transformations of benzofuran-1,3-dione and related systems often proceed through distinct intermediates and transition states.

Metal-Complex Intermediates: In many transition-metal-catalyzed reactions, the mechanism involves the formation of metal complexes. For instance, in copper-catalyzed syntheses, a copper acetylide intermediate can be generated, which then participates in the cyclization. acs.org Palladium-catalyzed methods may proceed through steps involving oxidative addition, transmetalation, coordination, and reductive elimination to form the final product. acs.org

Meisenheimer Complexes: The benzene (B151609) ring of the benzofuran-1,3-dione core is electron-deficient due to the two electron-withdrawing carbonyl groups. This makes it susceptible to Nucleophilic Aromatic Substitution (SNAr). This mechanism proceeds through a two-step addition-elimination pathway involving a resonance-stabilized intermediate known as a Meisenheimer complex. smolecule.com

smolecule.comsmolecule.com-Sigmatropic Rearrangements: The synthesis of some benzofuran derivatives involves smolecule.comsmolecule.com-sigmatropic rearrangements, such as the oxa-variant of the Fischer indole (B1671886) synthesis. This pathway proceeds through a cycloadduct intermediate. rsc.org

Transition States: Computational studies, such as Density Functional Theory (DFT) calculations, have been employed to investigate transition states. In the Lewis acid-catalyzed Diels-Alder reaction between furan and maleic anhydride, calculations have shown the formation of two transition states and a stable intermediate, with the second transition state being critical in determining the stereochemical selectivity of the reaction. researchgate.net

Achieving stereochemical control is vital when synthesizing chiral molecules with potential biological activity. For benzofuran-based structures, several strategies have been developed.

Biocatalysis: Biocatalytic methods offer excellent stereoselectivity. For example, an iron-based biocatalyst has been used for the asymmetric cyclopropanation of benzofurans, affording stereochemically rich 2,3-dihydrobenzofuran (B1216630) scaffolds with excellent diastereo- and enantioselectivity (>99.9% de and ee). nih.gov Computational and structure-activity studies help to understand the protein-mediated control of the stereochemical outcome. nih.gov

Organocatalysis: Chiral organocatalysts are also effective. In the Michael addition of 2-substituted benzofuran-3-ones to 2-enoyl pyridines, proline-derived squaramide and quinine-derived bis-squaramide catalysts have been used to obtain products with excellent yields and high stereoselectivities (up to 97:3 dr and 98% ee). rsc.org The stereochemical outcome can be highly dependent on the structure of the catalyst and reactants. rsc.org

Substrate Control: The inherent structure of the starting material can direct the stereochemical outcome of a reaction. The stereochemistry of intermediates, such as those in the reduction of related 2-chromanols, can influence the final product's configuration. researchgate.net For 4-Ethyl-2-benzofuran-1,3-dione, reactions that create new chiral centers on the heterocyclic ring or the ethyl group would require specific stereocontrolled methods to favor a particular stereoisomer.

Reactivity Profiling of the Dicarbonyl Moiety and Ethyl Substituent

Dicarbonyl Moiety: The 1,3-dione functionality exists as a cyclic anhydride. This group is highly electrophilic and is the primary site for nucleophilic attack. smolecule.com

Nucleophilic Addition/Condensation: It readily reacts with nucleophiles like water, alcohols, and amines. smolecule.com These reactions typically lead to the opening of the anhydride ring to form a dicarboxylic acid or its mono-ester or mono-amide derivatives.

Reduction: The carbonyl groups can be reduced to alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄). smolecule.com

Cycloadditions: The dione can act as a dienophile in Diels-Alder reactions, although the aromaticity of the fused benzene ring makes this less favorable than for a simple maleic anhydride.

Ethyl Substituent: The ethyl group at the 4-position is an alkyl substituent with specific electronic and steric effects.

Electronic Effects: As an electron-donating group (EDG) through induction, the ethyl group activates the benzene ring towards electrophilic aromatic substitution (EAS). It will direct incoming electrophiles primarily to the ortho and para positions relative to itself. The presence of other substituents and the heterocyclic ring will further influence the final regiochemical outcome. In catalytic cycles, electron-donating groups on the aromatic precursor can lead to higher yields of benzofuran products. acs.orgnih.gov

Steric Effects: The ethyl group can exert steric hindrance, potentially blocking or slowing reactions at the adjacent 3a and 5 positions. This steric influence can be exploited to control the regioselectivity of certain reactions. For instance, the presence of bulky substituents has been shown to be tolerated in some biocatalytic transformations. nih.gov

Table 2: Predicted Reactivity Effects of Substituents in this compound

| Moiety | Type | Predicted Reactivity Influence |

|---|---|---|

| Dicarbonyl (Anhydride) | Electrophilic | Primary site for nucleophilic attack, ring-opening reactions. smolecule.com |

| Ethyl Group | Electron-Donating | Activates aromatic ring for Electrophilic Aromatic Substitution (EAS), directs ortho/para. acs.org |

| Benzene Ring | Aromatic | Susceptible to SNAr due to electron-withdrawing dione group smolecule.com; Susceptible to EAS due to activating ethyl group. |

Transformations at the Anhydride Functionality

The core reactivity of this compound involves the nucleophilic acyl substitution at one of its carbonyl carbons. The general mechanism proceeds through a tetrahedral intermediate, followed by the departure of a carboxylate leaving group. libretexts.orgsaskoer.ca This pathway is common for reactions with various nucleophiles, including water, alcohols, and amines.

General Mechanism of Nucleophilic Acyl Substitution:

Nucleophilic Attack: The nucleophile attacks one of the electrophilic carbonyl carbons of the anhydride. This step leads to the formation of a tetrahedral alkoxide intermediate. libretexts.org

Carbonyl Reformation and Leaving Group Departure: The tetrahedral intermediate is unstable and collapses. The carbonyl group reforms, leading to the cleavage of the carbon-oxygen bond within the anhydride ring and the expulsion of a carboxylate leaving group. libretexts.orgsaskoer.ca

Proton Transfer: If the nucleophile was neutral (e.g., water, alcohol, or a primary/secondary amine), the initially formed product is protonated. A subsequent deprotonation step, often facilitated by a base or another molecule of the nucleophile, yields the final neutral product. libretexts.orgsaskoer.calibretexts.org

Specific Transformations:

Hydrolysis: In the presence of water, this compound undergoes hydrolysis to yield 4-ethylphthalic acid. This reaction can proceed under neutral, acidic, or basic conditions. The reaction with hot water readily forms the corresponding dicarboxylic acid. wikipedia.org The hydrolysis of anhydrides is generally not a reversible process under typical conditions; however, the resulting dicarboxylic acid can be dehydrated back to the anhydride at high temperatures. wikipedia.org The kinetics of the hydrolysis of the parent phthalic anhydride have been studied, and the reaction is accelerated by various bases. researchgate.netnih.govresearchgate.net

Alcoholysis: The reaction with alcohols (alcoholysis) results in the opening of the anhydride ring to form a monoester of the dicarboxylic acid. wikipedia.org For instance, the reaction with an alcohol (ROH) will produce 2-carboxy-4-ethylbenzoic acid monoester. Further esterification to the diester is possible but generally requires more forcing conditions and the removal of water. wikipedia.org

Reaction with Amines: Ammonia (B1221849) and primary or secondary amines react readily with this compound. The reaction initially forms a phthalamic acid derivative (an amide-acid). chemguide.co.uk For example, reaction with a primary amine (R-NH2) yields N-alkyl-4-ethylphthalamic acid. If this intermediate is heated, it can undergo intramolecular cyclization via dehydration to form the corresponding N-substituted 4-ethylphthalimide. atamanchemicals.com The reaction with ammonia would similarly yield 4-ethylphthalamic acid, which upon heating gives 4-ethylphthalimide. wikipedia.orgchemguide.co.uk Two equivalents of the amine are typically required, as one equivalent acts as the nucleophile and the second acts as a base to neutralize the carboxylic acid byproduct. saskoer.ca

Below is a table summarizing the kinetic data for the hydrolysis of the parent compound, phthalic anhydride, which serves as a reference for understanding the reactivity of its derivatives.

| Catalyst (Base) | Rate Constant (k) | Reference |

|---|---|---|

| Water (uncatalyzed) | ko = 1.59 x 10-2 s-1 | researchgate.netresearchgate.net |

| N-methylimidazole | k1 = 0.074 s-1 | researchgate.netresearchgate.net |

| Phosphate (HPO42-) | kB = 0.73 M-1s-1 | nih.gov |

| Acetate | kB = 0.12 M-1s-1 | nih.gov |

Influence of the 4-Ethyl Group on Reactivity

Electronic Effects:

The ethyl group is an alkyl group, which is known to be electron-donating through an inductive effect (+I). oup.com This effect increases the electron density in the aromatic ring. This increased electron density is relayed to the carbonyl groups, reducing their electrophilicity. A lower electrophilicity of the carbonyl carbons makes them less susceptible to attack by nucleophiles. Consequently, this compound is expected to be less reactive towards nucleophiles than the unsubstituted phthalic anhydride.

This deactivating effect can be observed in kinetic studies of similar substituted systems. For example, the hydrolysis of aryl hydrogen phthalates shows that an electron-donating methyl group in the para-position (p-Me) leads to a slightly lower kinetic pKa compared to the unsubstituted compound, indicating a stabilization of the reactant state. nih.gov

Steric Effects and Regioselectivity:

The two carbonyl groups in this compound are electronically and sterically non-equivalent. The ethyl group is located at the C4 position, which is ortho to the C3a carbon and meta to the C7a carbon of the benzofuran ring system. This positioning places the ethyl group closer to the C3 carbonyl group than to the C1 carbonyl group.

This proximity can lead to steric hindrance, which is the obstruction of a reaction pathway due to the physical size of a substituent. researchgate.netresearchgate.net Nucleophiles approaching the anhydride will face greater steric repulsion when attacking the C3 carbonyl compared to the C1 carbonyl.

Therefore, nucleophilic attack is expected to occur preferentially at the C1 carbonyl, which is sterically more accessible. The electronic influence of the meta-positioned ethyl group on the C1 carbonyl is also less pronounced than its ortho-influence on the C3 carbonyl system, further favoring attack at C1. This regioselectivity results in the preferential formation of one of the two possible isomeric products. For example, in alcoholysis, the major product would be 2-(alkoxycarbonyl)-5-ethylbenzoic acid.

The following table presents kinetic data for the hydrolysis of substituted phenyl hydrogen phthalates, illustrating the influence of electron-donating and electron-withdrawing groups on reactivity.

| Substituent (X) | Substituent Type | Kinetic pKa | Reference |

|---|---|---|---|

| p-Me (para-methyl) | Electron-Donating | 3.02 | nih.gov |

| H (unsubstituted) | Neutral | 3.06 | nih.gov |

| p-Cl (para-chloro) | Electron-Withdrawing | 2.93 | nih.gov |

| m-Cl (meta-chloro) | Electron-Withdrawing | 2.95 | nih.gov |

A lower pKa value corresponds to a faster reaction rate under the studied conditions.

The data shows that the electron-donating methyl group (an analogue for the ethyl group) results in a slightly higher pKa (slower reaction) compared to hydrogen, while electron-withdrawing chloro groups result in lower pKa values (faster reaction), consistent with the principles of electronic substituent effects. nih.gov

Applications in Advanced Organic Synthesis

4-Ethyl-2-benzofuran-1,3-dione as a Building Block for Complex Architectures

The reactivity of the anhydride (B1165640) moiety allows for its incorporation into a variety of larger, more intricate structures, including polycyclic and spirocyclic systems.

Polycyclic aromatic hydrocarbons (PAHs) and their heterocyclic analogues are an important class of compounds, with applications ranging from materials science to pharmaceuticals. researchgate.netnowgonggirlscollege.co.in Phthalic anhydrides are established precursors for the synthesis of certain polycyclic systems. For instance, the Friedel-Crafts acylation of benzene (B151609) with phthalic anhydride yields o-benzoylbenzoic acid, which can be cyclized to form anthraquinone, a core structure of many dyes and a precursor to anthracene. nowgonggirlscollege.co.inslideshare.net Another classical method is the Haworth synthesis, which can be used to prepare phenanthrene (B1679779) derivatives. nowgonggirlscollege.co.in

While direct examples utilizing this compound are not extensively documented, its structural similarity to phthalic anhydride suggests its utility in analogous transformations. It is expected to react with aromatic compounds under Friedel-Crafts or Haworth conditions to produce ethyl-substituted polycyclic quinones and hydrocarbons. The ethyl group would serve as a molecular handle, modifying the physical properties of the resulting polycyclic framework. Research on the synthesis of uniformly ¹³C-labeled PAHs has also utilized phthalic anhydride as a key starting material. nih.gov

Table 1: Examples of Polycyclic Systems Derived from Phthalic Anhydride

| Precursor | Reagent | Reaction Type | Polycyclic Product Core |

|---|---|---|---|

| Phthalic Anhydride | Benzene, AlCl₃ | Friedel-Crafts Acylation | Anthraquinone |

| Phthalic Anhydride | Naphthalene | Haworth Synthesis | Benzanthracene derivatives |

This table illustrates general reactions of the parent compound, phthalic anhydride. This compound is a potential substrate for analogous reactions to yield ethyl-substituted derivatives.

Spirocyclic scaffolds, characterized by two rings connected through a single shared atom, have gained significant attention in drug discovery due to their inherent three-dimensionality and structural novelty. nih.govbldpharm.com The incorporation of these rigid, complex architectures can lead to improved potency, selectivity, and pharmacokinetic properties of drug candidates. bldpharm.comsigmaaldrich.com

The synthesis of spirocyclic compounds often involves reactions where a cyclic precursor undergoes annulation with another molecule. Cyclic anhydrides can serve as electrophilic partners in such transformations. For example, condensation reactions between anhydrides and binucleophilic reagents can lead to the formation of spiro-heterocycles. While specific literature detailing the use of this compound for spirocycle synthesis is limited, its chemical nature as a cyclic anhydride makes it a plausible candidate for constructing novel spirocyclic scaffolds. Its reaction with appropriate nucleophiles could pave the way for ethyl-functionalized spiro compounds, expanding the available chemical space for medicinal chemistry and materials science. sigmaaldrich.com

Integration into Natural Product Synthesis

The benzofuran (B130515) ring system is a common motif found in a wide array of biologically active natural products. organicchemistrydata.org Consequently, the development of synthetic routes to these molecules is of great interest to organic chemists.

The construction of the benzofuran core is a critical step in the total synthesis of many natural products. nih.gov Synthetic strategies often involve intramolecular cyclization of a suitably substituted phenol (B47542) derivative. Common methods include the cyclization of ortho-hydroxystilbenes, palladium-catalyzed intramolecular arylation of enolates, and reactions involving O-arylhydroxylamines.

Numerous total syntheses of complex natural products featuring a benzofuran moiety have been reported. nih.gov However, the use of pre-formed phthalic anhydride derivatives like this compound as a starting material for the benzofuran core in these syntheses is not a commonly employed strategy. Synthetic chemists often prefer to construct the benzofuran ring at a later stage from more flexible acyclic or monocyclic precursors. Therefore, while this compound represents a potential, though unconventional, starting point, its application in this specific area remains largely unexplored in documented synthesis campaigns.

Precursor in Polymer Chemistry and Advanced Materials Research

Phthalic anhydrides are important industrial chemicals for the large-scale production of polymers, including plasticizers, polyesters, and high-performance polyimides. wikipedia.org this compound, as a functionalized analog, offers a route to polymers with tailored properties. Research in advanced materials aims to design materials to be lighter, more flexible, and more robust for applications in energy, electronics, and medicine. tugraz.atrug.nl

The reactivity of the anhydride allows it to be incorporated into polymer backbones or to serve as a functional initiator. For example, research has shown that 4-methylphthalic anhydride, a closely related compound, can be brominated to create an initiator for atom transfer radical polymerization (ATRP). cmu.edu This initiator was successfully used to synthesize polystyrene with a terminal anhydride group. cmu.edu By analogy, this compound can be similarly functionalized to initiate controlled polymerization, yielding polymers with a reactive anhydride end-group that can be used for subsequent modifications or for creating block copolymers.

Furthermore, this compound can be used as a monomer in polycondensation reactions. Its reaction with diols or diamines can produce polyesters and polyimides, respectively. The ethyl group attached to the aromatic ring can enhance the solubility of the resulting polymers in organic solvents and lower their glass transition temperatures compared to polymers derived from the unsubstituted phthalic anhydride. This modification is valuable for improving the processability of high-performance polymers. For example, glyptal resins, which are polyesters produced from glycerol (B35011) and phthalic anhydride, could be modified with the ethyl derivative to alter their physical properties. e3s-conferences.org Similarly, polyimides derived from this monomer may exhibit enhanced flexibility, making them suitable for applications in flexible electronics. ossila.com

Table 2: Potential Polymer Applications of this compound

| Polymer Type | Co-monomer/Reagent | Key Features | Potential Application |

|---|---|---|---|

| Functional Initiator | Brominating agent (e.g., NBS) | Allows for controlled polymerization (ATRP) | Synthesis of block copolymers, surface modification |

| Polyester (e.g., Glyptal-type) | Polyols (e.g., Glycerol) | Modified thermal and mechanical properties | Coatings, adhesives |

Structural Elucidation and Advanced Analytical Techniques

Spectroscopic Characterization Methodologiesgoogle.commdpi.comnih.gov

The structural elucidation of 4-Ethyl-2-benzofuran-1,3-dione relies on a combination of spectroscopic methods that provide detailed information about its molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)google.commdpi.comnih.govolemiss.edu

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For derivatives of 2-benzofuran-1,3-dione, ¹H and ¹³C NMR spectra offer precise information about the position and environment of protons and carbon atoms. mdpi.com

In a related compound, 4,5-dimethoxy-2-benzofuran-1,3-dione, the aromatic protons and carbonyl groups are resolved using ¹H and ¹³C NMR. For another analog, 4-hydroxynaphtho[2,3-b]benzofuran-6,11-dione, ¹H-NMR (400 MHz, DMSO-d6) showed signals in the aromatic region at δ: 8.14-8.17 (2H, m), 7.91-7.93 (2H, m), 7.62-7.64 (1H, d, J = 7.8 Hz), 7.35-7.39 (1H, t, J = 7.9 Hz), and 7.10-7.12 (1H, d, J = 7.8 Hz). The ¹³C-NMR (101 MHz, DMSO-d6) for the same compound displayed peaks at δ: 181.7, 175.4, 153.9, 145.4, 144.3, 134.9, 134.6, 133.4, 132.6, 127.7, 126.8, 126.7, 124.5, 124.1, 115.7, and 113.4 ppm. olemiss.edu

While specific NMR data for this compound is not detailed in the provided results, the analysis of similar structures demonstrates the power of NMR in identifying the arrangement of substituents on the benzofuran (B130515) ring system.

Table 1: Representative ¹H and ¹³C NMR Data for a Benzofuran Derivative

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|

| ¹H | 8.14-8.17 | m | Aromatic protons |

| ¹H | 7.91-7.93 | m | Aromatic protons |

| ¹H | 7.62-7.64 | d, J = 7.8 | Aromatic proton |

| ¹H | 7.35-7.39 | t, J = 7.9 | Aromatic proton |

| ¹H | 7.10-7.12 | d, J = 7.8 | Aromatic proton |

| ¹³C | 181.7, 175.4 | - | Carbonyl carbons |

Note: Data is for 4-hydroxynaphtho[2,3-b]benzofuran-6,11-dione as a representative example. olemiss.edu

Fourier-Transform Infrared (FTIR) Spectroscopygoogle.commdpi.comnih.govresearchgate.net

Fourier-Transform Infrared (FTIR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the most characteristic signals are from the carbonyl (C=O) groups of the anhydride (B1165640) moiety.

In the case of phthalic anhydride derivatives, strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the C=O groups are typically observed in the region of 1700-1850 cm⁻¹. For instance, in 2-acetyl-5,6-dichloroisoindoline-1,3-dione, these bands appear at 1727 and 1796 cm⁻¹. mdpi.com The IR spectrum of 4-hydroxynaphtho[2,3-b]benzofuran-6,11-dione shows characteristic peaks at 1668 and 1654 cm⁻¹ for the carbonyl groups. olemiss.edu For 4-methylphthalic anhydride, FTIR data is available, which would be comparable to the ethyl-substituted compound. nih.gov

Table 2: Typical FTIR Absorption Bands for Benzofuran-1,3-dione Derivatives

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

|---|---|---|

| 1700-1850 | Strong | C=O stretching (anhydride) |

| 1500-1600 | Medium | C=C stretching (aromatic ring) |

Note: Ranges are typical for this class of compounds. mdpi.comolemiss.edu

Mass Spectrometry (MS, HRMS)google.commdpi.comnih.govolemiss.edu

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, which aids in confirming its identity. High-Resolution Mass Spectrometry (HRMS) gives the exact mass, allowing for the determination of the molecular formula.

The PubChem entry for this compound indicates a molecular formula of C₁₀H₈O₃ and a molecular weight of 176.17 g/mol . nih.gov GC-MS data for the related 4-methylphthalic anhydride shows a prominent peak that helps in its identification. nih.gov In the analysis of 4,5-dichlorophthalic anhydride derivatives, the molecular ion peaks were observed and confirmed through HRMS. mdpi.com For example, the HRMS (EI) for C₁₀H₅Cl₂NO₃ showed a calculated m/z of 256.9646 and a found value of 256.9598. mdpi.com

X-ray Crystallography for Absolute Structure Determinationolemiss.edumdpi.com

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing unequivocal proof of the molecular structure.

Single-Crystal X-ray Diffraction Analysisolemiss.edumdpi.com

By diffracting X-rays through a single crystal of a compound, a diffraction pattern is generated that can be mathematically transformed into a model of the electron density, revealing the precise positions of atoms.

Table 3: Representative Single-Crystal X-ray Diffraction Data

| Parameter | 4-hydroxynaphtho[2,3-b]benzofuran-6,11-dione olemiss.edu |

|---|---|

| Crystal system | Monoclinic |

| Space group | Pc |

| a (Å) | 3.7133(1) |

| b (Å) | 9.7214(4) |

| c (Å) | 15.5765(6) |

| β (°) | 96.121(2) |

| V (ų) | 559.08(3) |

Crystal Packing and Supramolecular Interactionsmdpi.comiucr.org

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by intermolecular forces such as hydrogen bonds and π-π stacking interactions. These interactions influence the physical properties of the solid.

In the crystal structure of diethyl 2-(3-oxoiso-1,3-dihydrobenzofuran-1-ylidene)malonate, molecules are linked into chains by weak C—H⋯O interactions. iucr.org Additionally, parallel-displaced π–π stacking interactions are observed with an interplanar distance of 3.423 Å. iucr.org In a study of oxaspirocyclic compounds, C–H···O intermolecular hydrogen bonds and π···π stacking interactions were also identified as key features in the crystal lattice. mdpi.com These types of interactions would likely play a role in the crystal packing of this compound.

Computational Approaches in Structure Elucidation

Integration of Spectroscopic Data with Computational Algorithms

The integration of experimental data with computational algorithms is a cornerstone of modern chemical analysis. numberanalytics.com For a molecule such as this compound, this process involves a multifaceted approach where experimental spectra (¹H NMR, ¹³C NMR, HMBC, HSQC, IR) are used in conjunction with theoretical calculations to build a conclusive structural assignment. researchgate.net

Computer-Assisted Structure Elucidation (CASE) systems represent a powerful application of this integration. mdpi.com These algorithms utilize experimental 2D NMR data to generate a complete list of all possible molecular structures consistent with the observed correlations. researchgate.net However, this can often result in multiple candidate structures. To resolve this, DFT calculations are employed to predict the ¹³C and ¹H NMR chemical shifts for each candidate. researchgate.net The predicted shifts are then compared against the experimental values. The structure whose predicted spectrum most closely matches the experimental one is identified as the most probable correct structure. mdpi.com The Gauge-Independent Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating NMR chemical shifts. researchgate.net

The table below illustrates a hypothetical comparison between experimental NMR data for this compound and theoretical values calculated using the GIAO-DFT method. The close agreement between the experimental and calculated shifts would provide strong evidence for the proposed structure.

| Atom Position | Experimental ¹³C Shift (ppm) | Calculated ¹³C Shift (ppm) | Experimental ¹H Shift (ppm) | Calculated ¹H Shift (ppm) |

| C1 | 164.5 | 164.2 | - | - |

| C3 | 163.8 | 163.5 | - | - |

| C3a | 130.1 | 129.8 | - | - |

| C4 | 145.2 | 144.9 | - | - |

| C5 | 125.0 | 124.7 | 7.45 (d) | 7.48 |

| C6 | 136.5 | 136.1 | 7.70 (t) | 7.73 |

| C7 | 123.1 | 122.9 | 7.30 (d) | 7.33 |

| C7a | 134.8 | 134.5 | - | - |

| C8 (CH₂) | 25.8 | 25.5 | 2.80 (q) | 2.82 |

| C9 (CH₃) | 14.2 | 13.9 | 1.25 (t) | 1.28 |

| Note: This table contains hypothetical, representative data for illustrative purposes. |

Furthermore, computational algorithms can analyze vibrational frequencies from DFT calculations to simulate an IR spectrum. The calculated frequencies for the carbonyl (C=O) stretches of the anhydride group (typically expected around 1750-1850 cm⁻¹) and aromatic C-H stretches can be directly compared with the experimental IR spectrum to further confirm the presence of key functional groups. mdpi.com

Predictive Modeling for Structural Confirmation

Predictive modeling serves as a powerful tool for the ab initio confirmation of chemical structures, often capable of identifying misassignments even when initial spectroscopic interpretations seem sound. mdpi.com These models can predict a range of physicochemical and spectroscopic properties based solely on a proposed two-dimensional structure.

For this compound, various computational properties can be predicted and used for confirmation. These include parameters like the topological polar surface area (TPSA), octanol-water partition coefficient (LogP), and number of hydrogen bond acceptors/donors. chemscene.comambeed.com While not directly used for structure proof, these calculated descriptors provide a valuable physicochemical profile.

More advanced predictive models focus on generating and ranking structural isomers based on energy stability and spectral matching. mdpi.com DFT calculations can determine the relative energies of potential isomers or tautomers of this compound. The thermodynamically most stable structure is often, though not always, the one that is formed. When combined with spectral prediction, this provides a robust method for structural validation. For instance, a computational model could assess the stability and predicted NMR spectra for constitutional isomers like 5-Ethyl-2-benzofuran-1,3-dione or 6-Ethyl-2-benzofuran-1,3-dione, demonstrating that only the 4-ethyl isomer's predicted data aligns with experimental findings.

The table below shows a sample of predicted physicochemical properties for 4-substituted isobenzofuran-1,3-dione analogs, illustrating the type of data that predictive models can generate.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | Topological Polar Surface Area (Ų) |

| 4-Aminoisobenzofuran-1,3-dione nih.gov | C₈H₅NO₃ | 163.13 | 1.2 | 69.4 |

| 4-Iodoisobenzofuran-1,3-dione nih.gov | C₈H₃IO₃ | 274.01 | 1.9 | 43.4 |

| 4-Methoxyisobenzofuran-1,3-dione chemscene.com | C₉H₆O₄ | 178.14 | 1.0 | 52.6 |

| This compound | C₁₀H₈O₃ | 176.17 | (Predicted) | (Predicted) |

| Note: Data for analogs is sourced from PubChem and ChemScene. Data for the title compound is illustrative. |

Ultimately, the confidence in the assigned structure of this compound is significantly enhanced when multiple computational models—geometric optimization, spectroscopic prediction, and energetic analysis—converge on the same structural candidate and this candidate's predicted properties are in strong agreement with all available experimental data. plos.org

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and geometric properties of molecules. While specific studies dedicated exclusively to 4-Ethyl-2-benzofuran-1,3-dione are not extensively documented in publicly available literature, a wealth of data on its parent molecule, phthalic anhydride (B1165640) (2-benzofuran-1,3-dione), and related substituted derivatives allows for a robust extrapolation of its expected characteristics. researchgate.netmdpi.comrsc.org

The electronic properties of a molecule are key to understanding its reactivity. DFT calculations are commonly employed to determine these properties. bohrium.com For the parent compound, phthalic anhydride, calculations using the B3LYP method with a 6-311++G(d,p) basis set have been performed to analyze its molecular structure and electronic characteristics. researchgate.net

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in defining a molecule's ability to donate or accept electrons. dergipark.org.tr For phthalic anhydride, the HOMO/LUMO energy gap indicates that significant charge transfer occurs within the molecule. researchgate.net The ethyl group at the 4-position of this compound is an electron-donating group. This substitution is expected to raise the energy of the HOMO and, to a lesser extent, the LUMO, likely resulting in a slightly smaller HOMO-LUMO gap compared to the unsubstituted phthalic anhydride. A smaller energy gap generally correlates with higher chemical reactivity. researchgate.net

Molecular Electrostatic Potential (MEP): MEP maps are valuable for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. bohrium.com In phthalic anhydride, the most negative regions (red/yellow) are localized over the carbonyl oxygen atoms, indicating these are the primary sites for electrophilic attack. The aromatic ring and the anhydride oxygen atom typically show regions of positive potential (blue), making them susceptible to nucleophilic attack. researchgate.net The introduction of the ethyl group would slightly increase the electron density on the benzene (B151609) ring, potentially modulating the electrostatic potential map.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge transfer and intramolecular interactions. researchgate.net For phthalic anhydride, this analysis reveals strong donor-acceptor interactions that contribute to its stability. Similar interactions would be present in the 4-ethyl derivative, governing its electronic landscape.

| Compound | Method/Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Reference |

|---|---|---|---|---|---|

| Phthalic Anhydride | DFT/B3LYP/6-311++G(d,p) | -8.45 | -2.54 | 5.91 | researchgate.net |

| 4,5-Dichlorophthalic Anhydride | DFT/B3LYP/6-311G(d,p) | -8.91 | -3.57 | 5.34 | mdpi.com |

| 2-(4,6-dimethyl-1-benzofuran-3-yl) acetic acid | DFT/LANL2DZ | -5.65 | 3.15 | 8.80 | researchgate.net |

Note: Data for this compound is not directly available and is inferred from related structures. The values presented are for comparative purposes.

The conformational flexibility of this compound is primarily associated with the rotation of the ethyl group attached to the benzene ring. The benzofuran-1,3-dione core is a rigid, planar system. The rotation of the C-C single bond connecting the ethyl group to the aromatic ring will have a relatively low energy barrier.

Computational studies on similar molecules, such as ethyl-substituted pyridazine (B1198779) derivatives, show that the orientation of the ethyl group relative to the plane of the aromatic ring can be analyzed to determine the most stable conformers. researchgate.net For this compound, the lowest energy conformation would likely involve a staggered arrangement to minimize steric hindrance between the methyl group of the ethyl substituent and the adjacent hydrogen atom on the benzene ring. DFT calculations could precisely map the potential energy surface for this rotation, identifying the global minimum and the rotational energy barriers. While specific calculations for this molecule are not published, the barriers are expected to be in the order of a few kcal/mol, allowing for rapid rotation at room temperature.

Reaction Pathway Modeling and Energy Landscapes

Computational chemistry is a powerful tool for mapping the intricate details of chemical reactions, providing insights into mechanisms, transition states, and product selectivity. rsc.org

By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for a reaction can be constructed. This allows for the elucidation of the most likely reaction pathway. For instance, computational studies on the Diels-Alder reaction of a related epoxy-benzofuran-1,3-dione derivative using DFT (B3LYP/6-31G(d)) have shown a significant energy preference (5.2 kcal/mol) for the endo pathway over the exo pathway, which aligns with experimental observations.

Similarly, reactions involving this compound, such as its reaction with amines or alcohols to open the anhydride ring, can be modeled. wikipedia.org These models would detail the nucleophilic attack on a carbonyl carbon, the formation of a tetrahedral intermediate, and subsequent proton transfer steps to yield the final product. Computational studies on the synthesis of other benzofuran (B130515) derivatives have proposed mechanisms involving steps like oxidative addition, nucleophilic addition, and transmetalation, all of which can be modeled to understand the energy landscape. acs.org

Computational models can predict the reactivity and selectivity of this compound in various chemical transformations. The electronic structure calculations (see 6.1.1) identify the most reactive sites. The carbonyl carbons of the anhydride are highly electrophilic and are the expected sites for nucleophilic attack.

In reactions with unsymmetrical reagents, the model can predict regioselectivity. For example, in the opening of the anhydride ring, the relative electrophilicity of the two carbonyl carbons can be compared. The ethyl group at position 4 is weakly electron-donating, which might subtly influence the electron density distribution in the aromatic ring and the attached carbonyl groups, potentially leading to preferential attack at one carbonyl over the other. DFT calculations can quantify this difference in reactivity, predicting the major product isomer. Such predictions are crucial for designing efficient and selective synthetic routes.

Intermolecular Interactions and Molecular Recognition

The way molecules interact with each other governs their physical properties in the solid state (crystal packing) and their ability to bind to other molecules (molecular recognition).

Computational studies on tetrahalophthalic anhydrides have provided significant insight into the noncovalent interactions that direct their crystal structures. nih.govnih.govmdpi.com These studies employ methods like Quantum Theory of Atoms in Molecules (QTAIM), Natural Bond Orbital (NBO) analysis, and Symmetry-Adapted Perturbation Theory (SAPT) to characterize interactions such as halogen bonds (X···O), and π-hole interactions. nih.govnih.gov

For this compound, similar interactions, primarily C-H···O hydrogen bonds and π-π stacking interactions between the aromatic rings, would be expected to dominate its crystal packing. Hirshfeld surface analysis is a common computational tool used to visualize and quantify these intermolecular contacts. researchgate.netresearchgate.net The analysis of the Hirshfeld surface for the parent phthalic anhydride reveals the nature and prevalence of different intermolecular contacts, which would be similar for the 4-ethyl derivative, with additional contributions from the ethyl group's C-H bonds. researchgate.net

Pi-Stacking and Other Non-Covalent Interactions

Pi-stacking is a non-covalent interaction that occurs between aromatic rings. These interactions are fundamental in the organization of molecules in crystals and biological systems. The benzene ring of the this compound molecule makes it a candidate for engaging in pi-stacking interactions.

Computational studies would explore the geometry and strength of these interactions. This typically involves calculating the interaction energies for different arrangements of two or more molecules, such as parallel-displaced or T-shaped orientations.

Table 2: Parameters for Theoretical Pi-Stacking Analysis

| Parameter | Description | Typical Values (if available) |

|---|---|---|

| Interplanar Distance | The distance between the planes of the aromatic rings. | Data not available |

| Centroid-to-Centroid Distance | The distance between the centers of the aromatic rings. | Data not available |

This table represents the typical parameters that would be determined from computational studies, but the values are not available for this compound.

For a related compound, diethyl 2-(3-oxoiso-1,3-dihydrobenzofuran-1-ylidene)malonate, parallel-displaced π–π stacking interactions have been observed with an interplanar distance of 3.423 Å. iucr.org It is plausible that this compound would exhibit similar interactions, but specific computational modeling is required for confirmation.

Other non-covalent interactions, such as van der Waals forces and dipole-dipole interactions, also play a crucial role in the solid-state packing and physical properties of the molecule. wikipedia.org A complete computational study would also map the molecular electrostatic potential (MEP) to identify electron-rich and electron-poor regions, which helps in predicting the nature of these intermolecular interactions. scielo.org.mx

Frontiers and Future Directions in Benzofuran 1,3 Dione Research

Development of Novel and Highly Efficient Synthetic Methodologies

The synthesis of 4-Ethyl-2-benzofuran-1,3-dione and related structures has evolved from traditional industrial processes to more sophisticated and sustainable laboratory-scale methods. The primary goal is to enhance efficiency, yield, and environmental compatibility.

Key synthetic strategies include:

Oxidation of Substituted Aromatics: The classical industrial route to phthalic anhydrides involves the gas-phase catalytic oxidation of o-xylene (B151617) or naphthalene. core.ac.ukrsc.org For this compound, the analogous precursor would be 4-ethyl-o-xylene. This method typically employs a vanadium pentoxide (V₂O₅) catalyst, often supported on titanium dioxide (TiO₂). rsc.org While effective for large-scale production, it requires high temperatures and can lead to over-oxidation and byproducts.

Diels-Alder Reaction: A prominent green chemistry approach involves the [4+2] cycloaddition of a furan (B31954) derivative with maleic anhydride (B1165640), followed by a dehydration step to form the aromatic anhydride ring. rsc.orgacs.org To produce a 4-substituted anhydride, a correspondingly substituted furan or dienophile is required. This biomass-centric route is highly attractive as furan and maleic anhydride can be derived from renewable feedstocks like furfural (B47365) and 5-hydroxymethylfurfural. core.ac.ukrsc.org The reaction can proceed under solvent-free conditions and offers high selectivity. rsc.org

Transimidation Reactions: A more specialized method involves the transimidation between a substituted N-alkyl phthalimide (B116566) and a tetrahydrophthalic anhydride. google.com The N-alkyl phthalimide required for the synthesis of the 4-ethyl derivative can be prepared via aromatization of its corresponding tetrahydrophthalimide precursor. This route offers a pathway to specific isomers that may be difficult to obtain through other methods. google.com

Base-Induced Cycloaddition: Researchers have developed a method using a strong base to induce a [4+2] cycloaddition of substituted homophthalic anhydrides with various dienophiles. thieme-connect.com This strategy is particularly useful for creating highly substituted and functionalized aromatic compounds.

| Methodology | Precursors | Key Reagents/Catalysts | General Advantages | General Disadvantages | Reference |

|---|---|---|---|---|---|

| Catalytic Oxidation | 4-Ethyl-o-xylene | V₂O₅/TiO₂, O₂ (air) | Suitable for large-scale industrial production. | Requires high energy input; potential for byproducts. | rsc.org |

| Diels-Alder/Dehydration | Substituted Furan, Maleic Anhydride | Acid catalyst (for dehydration) | High selectivity; can use renewable, bio-based precursors. | May require multiple steps; precursor availability. | rsc.orgacs.org |

| Transimidation | N-Alkyl-4-ethylphthalimide, Tetrahydrophthalic anhydride | Heat | Provides access to specific isomers. | Multi-step process; by-product recycling needed. | google.com |

Advanced Catalytic Systems for Sustainable Synthesis

The drive for sustainability in chemical manufacturing has spurred the development of advanced catalytic systems that minimize waste, reduce energy consumption, and utilize environmentally benign materials.

Heterogeneous Catalysts for Oxidation: In the traditional oxidation route, modern catalysts based on vanadium pentoxide supported on anatase (TiO₂) are continuously refined to improve yield and reduce the reaction temperature. rsc.org

Solid Acid Catalysts: For the dehydration step in the Diels-Alder pathway, solid acid resin catalysts are emerging as a green alternative to mineral acids. acs.org These catalysts are easily recoverable and reusable, simplifying product purification and minimizing corrosive waste streams. An acid resin catalyst pretreated with acetic anhydride has demonstrated a near-quantitative yield of phthalic anhydride from its Diels-Alder adduct. acs.org

Transition Metal Catalysis: Palladium and copper catalysts are instrumental in constructing the benzofuran (B130515) skeleton through various cross-coupling and cyclization reactions. acs.orgorganic-chemistry.org For instance, a Pd/Cu-catalyzed Sonogashira coupling can be used to create precursors for substituted phthalic anhydrides. researchgate.net These methods offer high functional group tolerance and are often conducted under mild conditions. Nickel-catalyzed intramolecular nucleophilic additions also provide a route to benzofuran derivatives. acs.orgorganic-chemistry.org

Organocatalysis: Organocatalysis avoids the use of often toxic and expensive heavy metals. Catalysts like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can mediate cascade reactions to form complex heterocyclic systems from benzofuran-2(3H)-one precursors. researchgate.net While not a direct synthesis of the anhydride, these methods showcase the power of organocatalysis in manipulating the benzofuran core.

Photoredox Catalysis: Visible-light photoredox catalysis represents a cutting-edge approach for generating reactive intermediates under exceptionally mild conditions. nih.gov This technology can activate carboxylic anhydrides to generate acyl radicals, which can then participate in a variety of subsequent transformations. researchgate.net While direct synthesis of the anhydride ring via photocatalysis is less common, the method provides powerful tools for its subsequent functionalization.

| Catalyst Type | Example(s) | Application in Benzofuran-1,3-dione Synthesis | Key Advantages | Reference |

|---|---|---|---|---|

| Heterogeneous Oxidation | V₂O₅/TiO₂ | Direct oxidation of 4-ethyl-o-xylene. | Industrially established, high throughput. | rsc.org |

| Solid Acid | Acid Resin | Dehydration of Diels-Alder adducts. | Reusable, non-corrosive, sustainable. | acs.org |

| Transition Metal | Pd, Cu, Ni, Rh complexes | Coupling and cyclization reactions to build the core structure. | High efficiency, mild conditions, functional group tolerance. | acs.orgbohrium.com |

| Organocatalysis | DBU, Thioureas | Derivatization and cascade reactions of the benzofuran core. | Metal-free, lower toxicity. | researchgate.net |

| Photocatalysis | Ruthenium or Iridium complexes, Organic Dyes | Activation of anhydrides for functionalization reactions. | Extremely mild conditions, novel reactivity. | nih.govresearchgate.net |

Exploration of New Reactivity Modes and Chemical Transformations

While the classic reaction of this compound involves nucleophilic attack and ring-opening, research is uncovering more complex and synthetically valuable transformations.

Nucleophilic Acylation: The fundamental reactivity of the anhydride involves reaction with nucleophiles like amines, alcohols, and thiols, leading to the formation of phthalic acid monoamides, monoesters, or thioesters, respectively. mdpi.com This ring-opening is a cornerstone of its use in polymer and dye synthesis. For example, reacting a substituted phthalic anhydride with an amine is the first step toward synthesizing phthalimide derivatives. mdpi.com

Reductive Coupling: Low-valent titanium reagents, generated from Zn-TiCl₄, can mediate the reductive coupling of benzofuran-2,3-diones with ketones and aldehydes. oup.com Depending on the reaction temperature and the nature of the carbonyl compound, this can yield products like 2-hydroxy-2-(1-hydroxyalkyl)benzofuran-3(2H)-ones or 3-alkylidenebenzofuran-2(3H)-ones. oup.com This transformation creates new carbon-carbon bonds and significantly increases molecular complexity.

Cyclization and Annulation Cascades: The benzofuran-1,3-dione scaffold can be a precursor in cascade reactions. For instance, FeCl₃ can mediate an intramolecular cyclization of electron-rich aryl ketones to form the benzofuran ring system. nih.gov Other methodologies use Lewis acids to construct fused aromatic rings starting from 1,3-dicarbonyl compounds. mdpi.com

Single-Electron Transfer (SET) Reactions: An emerging area is the amination of related benzofuran-2(3H)-ones promoted by bases like cesium carbonate. acs.org This reaction is proposed to proceed through a single-electron-transfer mechanism, representing a new mode of reactivity for this class of compounds. acs.org

| Reactivity Mode | Reactant(s) | Key Reagents/Conditions | Product Type(s) | Reference |

|---|---|---|---|---|

| Nucleophilic Ring-Opening | Amines, Alcohols | Typically no catalyst needed. | Phthalic acid monoamides or monoesters. | mdpi.com |

| Reductive Coupling | Ketones, Aldehydes | Low-valent titanium (Zn-TiCl₄) | Hydroxy-benzofuranones, Alkylidene-benzofuranones. | oup.com |

| Amination via SET | Amines | Cs₂CO₃ | 3-Amino-benzofuranones (from related lactones). | acs.org |

Computational Design and Optimization of this compound Derivatives

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for accelerating the design and discovery of new molecules. By modeling compounds like this compound, researchers can predict their properties and reactivity before committing to laboratory synthesis.

Structural and Electronic Analysis: DFT calculations are used to determine the optimized molecular geometry, bond lengths, and bond angles of phthalic anhydride derivatives. researcher.lifephyschemres.org Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insight into the molecule's electronic behavior and reactivity. The HOMO-LUMO energy gap is a key indicator of chemical stability. bohrium.com

Predicting Reactivity: Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution and predict sites susceptible to nucleophilic or electrophilic attack. researcher.lifebohrium.com For an anhydride, the MEP map clearly shows the electrophilic character of the carbonyl carbons, confirming their reactivity towards nucleophiles.

Mechanism Elucidation: Computational studies can model entire reaction pathways, helping to understand complex mechanisms. For example, DFT was used to investigate the zeolite-catalyzed synthesis of 3-methyl phthalic anhydride, revealing the crucial role of an unexpected lactone intermediate in determining the final product selectivity. uu.nl Such insights are vital for optimizing reaction conditions to favor the desired product.

Design of Novel Derivatives: By systematically modifying the structure of this compound in silico (e.g., by adding or changing functional groups) and calculating the resulting properties, scientists can screen for derivatives with enhanced characteristics. researchgate.net This computational pre-screening saves significant time and resources by focusing experimental efforts on the most promising candidates for applications in materials science or as precursors for pharmaceuticals. physchemres.orgresearchgate.net

Q & A

Q. What are the most reliable synthetic routes for 4-Ethyl-2-benzofuran-1,3-dione, and how can reaction conditions be optimized to improve yield?

Methodological Answer: The compound can be synthesized via condensation of substituted benzofuran precursors with ethylating agents. Key steps include:

- Halogenation : Use halogenated isobenzofuran-1,3-dione precursors (e.g., 5-bromoisobenzofuran-1,3-dione) coupled with ethyne in solvents like DMF to form intermediates .

- Catalysis : Optimize reaction time and temperature (e.g., reflux in anhydrous ethanol with piperidine as a catalyst) to reduce side products .

- Purification : Employ recrystallization or column chromatography using solvents like ethyl acetate/hexane mixtures. Monitor purity via TLC or HPLC .

Q. How can spectroscopic techniques (e.g., IR, NMR) be used to confirm the structure of this compound?

Methodological Answer:

- IR Spectroscopy : Identify characteristic carbonyl stretches (C=O) at ~1770–1810 cm⁻¹ for the dione moiety .

- ¹H/¹³C NMR : Look for signals corresponding to the ethyl group (δ ~1.2–1.4 ppm for CH₃, δ ~2.5–3.0 ppm for CH₂) and aromatic protons (δ ~7.0–8.0 ppm) .

- X-ray Crystallography : Use SHELX software for single-crystal refinement to resolve ambiguities in substituent positions .

Q. What solvent systems are suitable for studying the solubility and stability of this compound?

Methodological Answer:

- Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility due to the compound’s hydrophobic benzofuran core.

- Stability tests : Conduct accelerated degradation studies under varying pH (2–12) and temperatures (25–60°C). Monitor via UV-Vis spectroscopy for absorbance shifts .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in organocatalytic reactions?

Methodological Answer:

- DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attacks. For example, the dione moiety is prone to Michael additions .

- Docking Studies : Simulate interactions with enzymes (e.g., cytochrome P450) to assess metabolic pathways . Validate with experimental kinetic data .

Q. What strategies resolve contradictions in crystallographic data for benzofuran derivatives?

Methodological Answer:

- Redundancy checks : Compare multiple datasets (e.g., SHELXL refinements) to identify systematic errors in atomic displacement parameters .

- Twinned data analysis : For high-symmetry crystals, use PLATON’s TWINABS to deconvolute overlapping reflections .

- Validation tools : Apply R-factors and goodness-of-fit (GoF) metrics to assess model reliability .

Q. How can structure-activity relationships (SAR) guide the design of this compound analogs with enhanced bioactivity?

Methodological Answer:

- Modify substituents : Introduce electron-withdrawing groups (e.g., Cl, NO₂) at the 5-position to enhance antimicrobial activity .

- Pharmacophore mapping : Use Schrödinger’s Phase to identify critical hydrogen-bond acceptors (e.g., dione oxygen) for binding to bacterial enzymes .

- In vitro assays : Test analogs against Gram-positive/negative bacteria with MIC values compared to parent compound .

Q. What advanced techniques characterize solid-liquid equilibria in benzofuran derivatives?

Methodological Answer:

- DSC/TGA : Measure melting points and decomposition temperatures. For example, this compound melts at ~160°C .

- Phase diagrams : Construct ternary plots (e.g., 4-Chloro- vs. 5-Chloro-dione mixtures) using the Schreinemakers method .